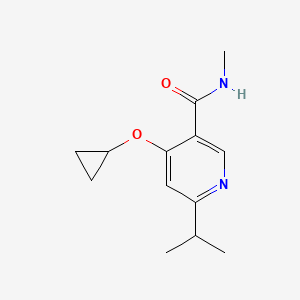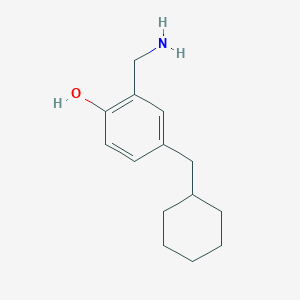
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol is an organic compound that features a phenol group substituted with an aminomethyl group and a cyclohexylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(cyclohexylmethyl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol, which is then subjected to a series of reactions to introduce the aminomethyl and cyclohexylmethyl groups.
Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonia or a primary amine under acidic conditions. This reaction introduces the aminomethyl group at the ortho or para position relative to the hydroxyl group.
Cyclohexylmethylation: The intermediate product is then subjected to Friedel-Crafts alkylation using cyclohexylmethyl chloride and a Lewis acid catalyst such as aluminum chloride. This step introduces the cyclohexylmethyl group at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The aminomethyl group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol ring is further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 2-(Aminomethyl)-4-(cyclohexylmethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds and other interactions with active sites of enzymes, while the aminomethyl and cyclohexylmethyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate enzyme activity and influence various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Aminomethyl)phenol: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.
4-(Cyclohexylmethyl)phenol: Lacks the aminomethyl group, which may reduce its ability to interact with certain enzymes and receptors.
2-(Aminomethyl)-4-(methyl)phenol: Contains a methyl group instead of a cyclohexylmethyl group, which may alter its hydrophobicity and binding properties.
Uniqueness
2-(Aminomethyl)-4-(cyclohexylmethyl)phenol is unique due to the presence of both the aminomethyl and cyclohexylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with a wide range of molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H21NO |
|---|---|
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
2-(aminomethyl)-4-(cyclohexylmethyl)phenol |
InChI |
InChI=1S/C14H21NO/c15-10-13-9-12(6-7-14(13)16)8-11-4-2-1-3-5-11/h6-7,9,11,16H,1-5,8,10,15H2 |
InChI-Schlüssel |
WIGVUZPQFKRUGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CC2=CC(=C(C=C2)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


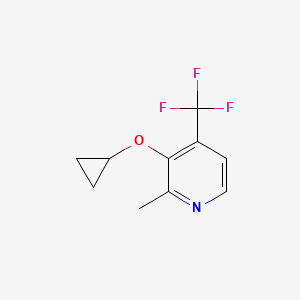



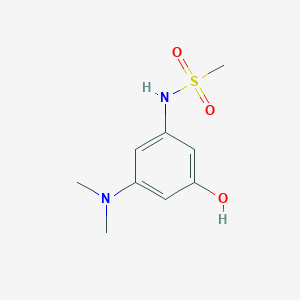
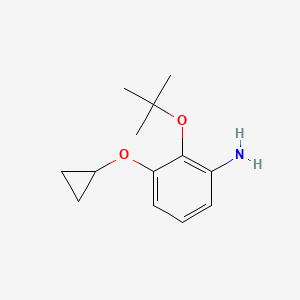
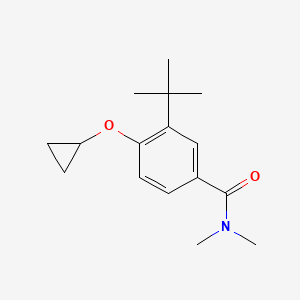
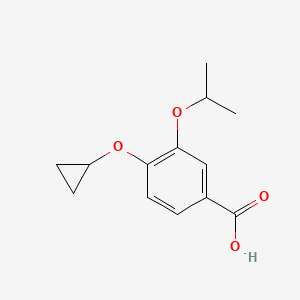

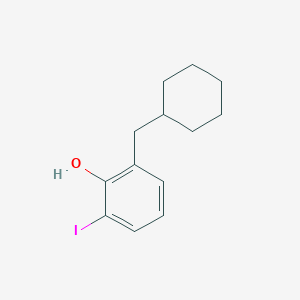

![1-Azetidinecarboxylic acid, 3-[(3-pyridinylmethyl)amino], 1,1-dimethylethyl ester](/img/structure/B14836671.png)

